molecular formula C13H18N2O2 B13173726 Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate

Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate

Cat. No.: B13173726
M. Wt: 234.29 g/mol
InChI Key: PQSRFRVGNIGAPY-JQWIXIFHSA-N
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Description

Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring, making it a valuable building block in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (2S,3S)-2-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (2-oxooxetan-3-yl)carbamate
  • (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

Uniqueness

Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate stands out due to its unique structural features, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H18N2O2/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16)/t10-,12-/m0/s1

InChI Key

PQSRFRVGNIGAPY-JQWIXIFHSA-N

Isomeric SMILES

C[C@H]1[C@H](CCN1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1C(CCN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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